3-methyl-2-oxo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
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Overview
Description
3-methyl-2-oxo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a useful research compound. Its molecular formula is C18H15N3O4S2 and its molecular weight is 401.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antibacterial Evaluation
Researchers have focused on synthesizing new heterocyclic compounds containing sulfonamido moieties to explore their potential as antibacterial agents. For example, Azab, Youssef, and El-Bordany (2013) aimed to synthesize novel heterocyclic compounds suitable for use as antibacterial agents, demonstrating the potential of these compounds to combat bacterial infections. These synthesized compounds were tested for their antibacterial activity, and several were found to have high activities, highlighting the importance of structural diversity in developing effective antibacterial agents (M. E. Azab, M. Youssef, & E. A. El-Bordany, 2013).
Anticancer and Radiosensitizing Evaluation
The synthesis of novel sulfonamide derivatives has been explored for their potential anticancer and radiosensitizing effects. Ghorab et al. (2015) synthesized a series of sulfonamide derivatives and evaluated their in-vitro anticancer activity against human tumor liver cell line (HEPG-2). The study identified several compounds that showed higher activity than doxorubicin, a commonly used chemotherapy drug, indicating the potential of sulfonamide derivatives in cancer therapy (M. Ghorab, F. Ragab, H. Heiba, M. El-Gazzar, & Sally S. Zahran, 2015).
Synthesis of Heterocyclic Compounds
The synthesis of heterocyclic compounds containing sulfonamido moieties has been a significant area of research due to their wide range of biological activities. For instance, the study by Muralikrishna et al. (2014) introduced a new class of sulfonamido bis heterocycles, including pyrrolyl/pyrazolyl-oxadiazoles, thiadiazoles, and triazoles, prepared from arylaminosulfonylacetic acid hydrazide and E-aroylethenesulfonylacetic acid. These compounds exhibit a range of biological activities, underscoring the versatility and potential of sulfonamido bis heterocycles in therapeutic applications (A. Muralikrishna, G. M. Reddy, G. Lavanya, V. Padmavathi, & A. Padmaja, 2014).
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
It is known that similar compounds, such as indole derivatives, exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Similar compounds, such as indole derivatives, are known to interact with a variety of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
It was found that a similar compound, n-methyl-3-oxo-3-(thiophen-2-yl)propanamide, could be reduced to (s)-n-methyl-3-hydroxy-3-(2-thienyl) propionamide, an intermediate in the production of (s)-duloxetine, a blockbuster antidepressant drug . This suggests that the compound may undergo metabolic transformations in the body.
Result of Action
Similar compounds, such as indole derivatives, are known to have diverse biological activities, suggesting that they may have a wide range of molecular and cellular effects .
Action Environment
It is known that the bioreduction of a similar compound, n-methyl-3-oxo-3-(thiophen-2-yl)propanamide, was carried out at 30°c , suggesting that temperature may be an important environmental factor influencing the action of the compound.
Properties
IUPAC Name |
3-methyl-2-oxo-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]-1,3-benzoxazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S2/c1-21-14-10-13(6-7-15(14)25-18(21)22)27(23,24)20-11-12-4-2-8-19-17(12)16-5-3-9-26-16/h2-10,20H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BERRXGBQMSMWIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)NCC3=C(N=CC=C3)C4=CC=CS4)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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